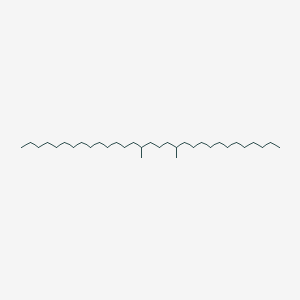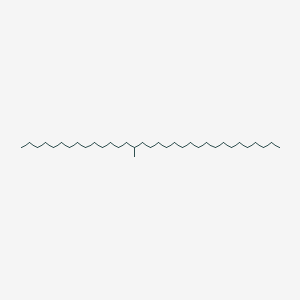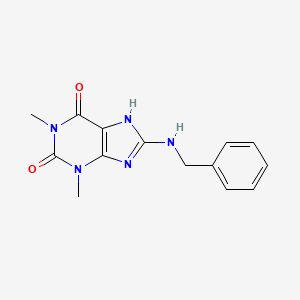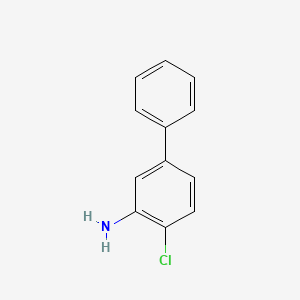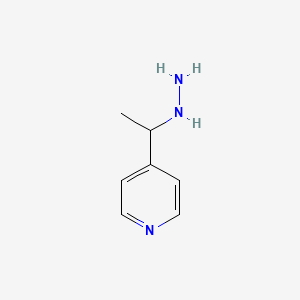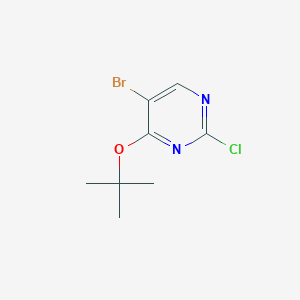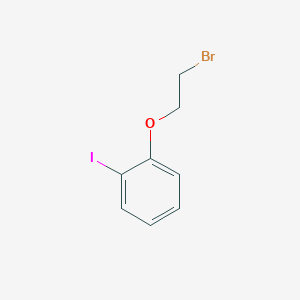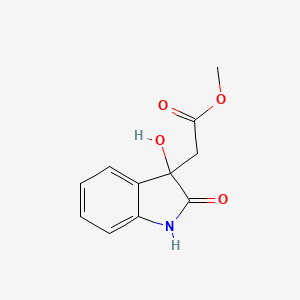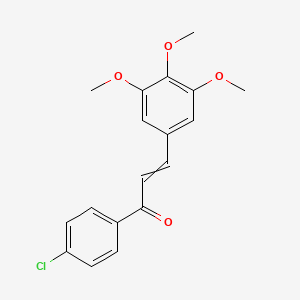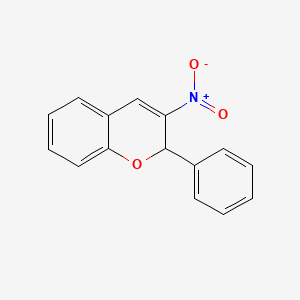
3-硝基-2-苯基-2H-色烯
描述
3-Nitro-2-phenyl-2H-chromene is a compound with the molecular formula C15H11NO3 . It is a type of chromene, which are oxygen-containing heterocycles related to conjugated nitroalkenes . These compounds are highly reactive and have been extensively studied in recent years .
Synthesis Analysis
The synthesis of 3-Nitro-2-phenyl-2H-chromene can be achieved by tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine . This method has been proposed due to its operational simplicity and scalability .Molecular Structure Analysis
The molecular weight of 3-Nitro-2-phenyl-2H-chromene is 253.25 g/mol . Its IUPAC name is 3-nitro-2-phenyl-2H-chromene . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis
3-Nitro-2-phenyl-2H-chromene demonstrates conjugated addition reactions with enamines, nitromethane, and aniline . These reactions are characteristic for this class of compounds . The reactivity of 3-nitro-2H-chromenes is mostly determined by the nitroalkene moiety .Physical And Chemical Properties Analysis
3-Nitro-2-phenyl-2H-chromene has a topological polar surface area of 55 Ų and a complexity of 368 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .科学研究应用
Antitrypanosomal Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited therapeutic options. Researchers have identified 3-nitro-2-phenyl-2H-chromene analogues as potent antitrypanosomal agents. Specifically, compounds GLK2-003 and GLK2-004 exhibit strong inhibition of Tc GlcK (T. cruzi glucokinase), a key enzyme in glucose metabolism. These analogues show promising efficacy against T. cruzi infective forms while maintaining low cytotoxicity in mammalian host cells .
Inhibition of P2Y6 Receptor
Due to the presence of a β-nitrostyrene fragment, 3-nitro-2H-chromenes like TIM-38 and 6-bromo-3-nitro-2-trifluoromethyl-2H-chromene (1) act as inhibitors of the P2Y6 receptor. Their ability to react with cysteine fragments in proteins via Michael addition makes them promising anti-inflammatory drugs .
Antitumor Activity
Compounds such as BENC-511 and DHM25, both 3-nitro-2H-chromenes, inhibit phosphoinositide-3-kinases (PI3K) and demonstrate antitumor activity against various cancer cell lines. The increased electrophilicity of the double bond in these chromenes contributes to their efficacy .
Conjugated Addition Reactions
3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene serves as a versatile substrate for conjugated addition reactions. These reactions involve enamines, nitromethane, and aniline, leading to structurally diverse products. X-ray structural analysis confirms the formation of these novel compounds .
Chromeno[3,4-c]pyrrolidines Synthesis
AgOAc-catalyzed reactions of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides generate a mixture of endo and endo’ isomers of chromeno[3,4-c]pyrrolidines. These heterocyclic compounds exhibit potential biological activities .
Early-Stage Drug Discovery Research
The 3-nitro-2-phenyl-2H-chromene scaffold holds promise for drug discovery research targeting Chagas disease and human African trypanosomiasis. Further optimization and structure–activity relationship (SAR) studies are essential to unlock its full potential .
未来方向
The availability of the starting 3-nitro-2H-chromenes, operational simplicity, and scalability, as well as the possibility of further functionalization of the products, open up prospects for the synthesis of libraries of compounds bearing a chromeno . These compounds are of interest for medicinal chemistry, especially due to the presence of the CF3 group .
属性
IUPAC Name |
3-nitro-2-phenyl-2H-chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXCGRAUCRLSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973107 | |
| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-phenyl-2H-chromene | |
CAS RN |
57543-84-7 | |
| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran, 3-nitro-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Nitro-2-phenyl-2H-chromene a promising scaffold for drug discovery?
A1: Research indicates that the 3-Nitro-2-phenyl-2H-chromene scaffold demonstrates potential as an inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), making it an attractive starting point for developing new drugs against Chagas disease. [] This is because TcGlcK plays a crucial role in the parasite's metabolism, and inhibiting this enzyme can disrupt its survival. []
Q2: How does 3-Nitro-2-phenyl-2H-chromene interact with TcGlcK?
A2: While the exact mechanism is still under investigation, studies show that 3-Nitro-2-phenyl-2H-chromene analogs exhibit inhibitory activity against TcGlcK. [] Further research is needed to determine the precise binding interactions and mode of inhibition.
Q3: What is the structure of 3-Nitro-2-phenyl-2H-chromene?
A3: 3-Nitro-2-phenyl-2H-chromene consists of a chromene core with a nitro group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C15H11NO3, and its molecular weight is 253.25 g/mol. []
Q4: Are there any spectroscopic data available for 3-Nitro-2-phenyl-2H-chromene?
A4: While specific spectroscopic data aren't provided in the abstracts, the structures of synthesized compounds, including some 3-Nitro-2-phenyl-2H-chromene analogs, have been confirmed by various techniques, including NMR, IR, and HRMS. []
Q5: What modifications to the 3-Nitro-2-phenyl-2H-chromene structure have been explored, and how do they impact its activity?
A5: Researchers have investigated the impact of single-point modifications on the 3-Nitro-2-phenyl-2H-chromene scaffold, observing variations in TcGlcK inhibition and antitrypanosomal activity. [] These Structure-Activity Relationship (SAR) studies guide the optimization of this scaffold for improved potency and selectivity.
Q6: Has 3-Nitro-2-phenyl-2H-chromene shown activity against other parasites besides Trypanosoma cruzi?
A6: Yes, certain 3-Nitro-2-phenyl-2H-chromene analogs have demonstrated in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. [] This finding suggests a potential broader application of this scaffold in developing antiparasitic drugs.
Q7: Have any 3-Nitro-2-phenyl-2H-chromene derivatives shown promising antiproliferative activity?
A7: Research suggests that specific 3-nitro-2-phenyl-2H-chromene structures have demonstrated antiproliferative effects and induced apoptosis in Burkitt's lymphoma cell lines. [] This finding highlights the potential of this chemical class in developing anticancer agents.
Q8: What synthetic approaches are commonly employed for preparing 3-Nitro-2-phenyl-2H-chromenes and their derivatives?
A8: A variety of synthetic methods have been explored, including:
- Intermolecular 1,3-dipolar cycloaddition: This approach utilizes N-tosylhydrazones and 3-nitro-2-phenyl-2H-chromene to yield diverse 1-aryl-4-phenyl-2,4-dihydro-chromeno[3,4-c]pyrazoles. []
- Reaction with Salicylaldehyde: This method involves reacting ω-nitrostyrene and various pyrimidine derivatives with salicylaldehyde to generate 3-nitro-2H-chromene derivatives with substitutions at the 2-position. []
- One-pot Michael addition–oxidation: This technique enables the synthesis of coumarin–chromene hybrid compounds by reacting 4-hydroxycoumarin with 3-nitro-2-phenyl-2H-chromene. []
Q9: How does the substituent at the 2-position of 3-Nitro-2H-chromene affect its reactivity?
A9: The nature of the substituent at the 2-position significantly influences the reactivity of 3-Nitro-2H-chromenes. For instance, while 3-nitro-2-phenyl-2H-chromenes readily undergo [3+2]-cycloaddition reactions with stabilized azomethine ylides, 2-trifluoromethyl and 2-trichloromethyl substituted analogs exhibit different reactivity profiles. []
Q10: Has the [3+2]-cycloaddition reaction of 3-Nitro-2-phenyl-2H-chromenes been studied computationally?
A10: Yes, the mechanism and stereoselectivity of the polar [3+2] cycloaddition reaction between N,N'-cyclic azomethine imines and 3-nitro-2-phenyl-2H-chromene have been investigated using molecular electron density theory. [] These studies provide valuable insights into the factors governing the reaction pathway and stereochemical outcome.
Q11: Have there been any studies on the photochemical reactivity of 3-Nitro-2-phenyl-2H-chromenes?
A11: Yes, researchers have explored the photoreactions of 3-Nitro-2-phenyl-2H-chromene in methanol. [] These studies aim to understand the compound's behavior upon light exposure, which could have implications for its stability and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)
